1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-Isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a sulfonamide group, and an azetidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfonamide Group: Sulfonamide groups are often introduced via sulfonyl chlorides reacting with amines under basic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Final Coupling: The final step involves coupling the azetidine-containing intermediate with the imidazole-sulfonamide intermediate under conditions that promote nucleophilic substitution.
Industrial Production Methods: Industrial production may involve optimizing these steps for scale, using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the synthesis of novel polymers.
Biology:
Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making the compound a candidate for biochemical studies.
Medicine:
Drug Development: Its unique structure may be explored for therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, through its sulfonamide and imidazole groups. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Sulfonamide Derivatives: Compounds like sulfanilamide, which also feature the sulfonamide group.
Imidazole Derivatives: Compounds such as metronidazole, which contain the imidazole ring.
Uniqueness: 1-Isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity not commonly found in simpler analogs.
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-12(2)20-10-16(17-11-20)24(21,22)18-13-4-6-14(7-5-13)19-8-15(9-19)23-3/h4-7,10-12,15,18H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAOOMMMIVIULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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